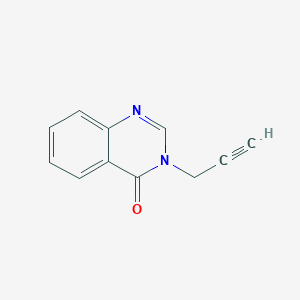

3-(2-Propynyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h1,3-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWFESXIVOHRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345295 | |

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16347-56-1 | |

| Record name | 3-(2-Propynyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Research and Mechanistic Investigations of Quinazolin 4 3h One Derivatives

Anticancer and Antiproliferative Activities

Quinazolin-4(3H)-one derivatives are a well-established class of compounds with significant anticancer and antiproliferative properties. nih.govresearchgate.net Their mechanism of action is often multifaceted, involving the targeting of key proteins that regulate cell growth, division, and survival.

Inhibition of Tyrosine Kinase Enzymes (e.g., EGFR, HER2, CDK2, VEGFR2)

A primary mechanism for the anticancer effects of quinazolin-4(3H)-one derivatives is their ability to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling growth and differentiation. researchgate.net Dysregulation of these kinases is a hallmark of many cancers. Several derivatives have shown potent, multi-targeted inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govsemanticscholar.org

In one study, a series of quinazolin-4(3H)-one esters and hydrazides were synthesized and evaluated for their inhibitory activity. The hydrazide derivatives, in particular, showed potent cytotoxicity against MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma) cell lines. nih.gov Specific compounds demonstrated strong, comparable, or even superior inhibitory activity against multiple kinases when compared to established drugs like erlotinib (B232) and lapatinib. nih.govsemanticscholar.org For instance, certain derivatives exhibited potent inhibition of CDK2, EGFR, and HER2. nih.govsemanticscholar.org Molecular docking studies suggest these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, binding to critical residues within the kinase domains. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Derivative 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 | nih.gov |

| Derivative 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 | nih.gov |

| Derivative 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 | nih.gov |

| Derivative 3h | EGFR | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 | nih.gov |

| Derivative 3i | HER2 | 0.098 ± 0.011 | Lapatinib | 0.076 ± 0.011 | nih.gov |

| Derivative 2j | VEGFR2 | 0.211 ± 0.014 | Sorafenib | 0.116 ± 0.012 | nih.gov |

DNA Topoisomerase I Inhibition

While much of the research on the interaction of quinazoline (B50416) derivatives with topoisomerases has focused on DNA gyrase and topoisomerase II in bacteria and cancer cells, the direct inhibition of human DNA topoisomerase I is less commonly reported for this specific class. nih.govmdpi.com Topoisomerases are vital enzymes that manage the topology of DNA during replication and transcription. Some related heterocyclic systems, such as pyrazolo[4,3-f]quinolines, have been investigated for topoisomerase I and II inhibition. In one study, certain pyrazolo[4,3-f]quinoline derivatives were found to be weak inhibitors of topoisomerase I compared to the reference compound camptothecin. The primary focus for quinazolin-4(3H)-one's anticancer activity often remains on kinase inhibition and other mechanisms.

Aurora Kinase A Modulation

Aurora Kinase A (AKA) is a key regulator of the cell cycle, and its overexpression is linked to poor prognosis in several cancers, including non-small cell lung cancer (NSCLC). mdpi.com Quinazolin-4(3H)-one has been identified as a promising template for developing AKA inhibitors. mdpi.com A synthesized derivative, BIQO-19, demonstrated effective antiproliferative activity in NSCLC cells, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). mdpi.com This activity was linked to the suppression of activated AKA, indicating that targeting this kinase is a viable strategy for overcoming some forms of drug resistance. mdpi.com

Mechanisms of Cell Cycle Perturbation (e.g., G1, G2/M arrest)

By interfering with key regulatory proteins, quinazolin-4(3H)-one derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can depend on the derivative's structure and its molecular target.

G2/M Arrest: Inhibition of Aurora Kinase A by the derivative BIQO-19 was shown to induce a significant arrest in the G2/M phase of the cell cycle in H1975 NSCLC cells. mdpi.com Similarly, a novel derivative, 04NB-03, also induced G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner.

G1 Arrest: In a different study, a quinazolin-4(3H)-one derivative designed to dually target PARP1 and BRD4 was found to cause cell cycle arrest at the G1 phase in breast cancer cells.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a crucial goal of cancer therapy. Various quinazolin-4(3H)-one derivatives have been shown to trigger this process through different pathways. The cell cycle arrest induced by these compounds often precedes the onset of apoptosis. mdpi.com For example, the G2/M arrest caused by the Aurora Kinase A inhibitor BIQO-19 subsequently led to apoptosis in lung cancer cells. mdpi.com Another derivative, 04NB-03, induced apoptosis in hepatocellular carcinoma cells by promoting the accumulation of endogenous reactive oxygen species (ROS). The resulting oxidative stress can trigger cell death pathways. Furthermore, some derivatives are known to activate apoptotic pathways by modulating the expression of key proteins involved in cell death, such as those in the Bcl-2 family. researchgate.net

Antimicrobial Activities

The quinazolin-4(3H)-one nucleus is a versatile pharmacophore that also exhibits a broad spectrum of antimicrobial activities. Derivatives have been developed and tested against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the quinazolinone core. For instance, studies have shown that derivatives incorporating a naphthyl radical or a specific amide group can exhibit pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. Other research has focused on synthesizing hybrids, such as 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones, with some compounds bearing bromo or iodo groups showing very good antimicrobial effects. The mechanism of action for some of these antibacterial derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, making it a selective target. nih.govmdpi.com

Table 2: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives MIC values represent the Minimum Inhibitory Concentration (µg/mL).

| Derivative Type | Test Organism | Activity/Result | Source |

|---|---|---|---|

| Hydrazone/Formyl-pyrazole derivatives | E. coli | Potent DNA gyrase inhibition (IC₅₀: 3.19 to 4.17 µM) | nih.gov |

| Quinazolinone Schiff bases | E. coli | Good antibacterial activity (MIC: 128 µg/mL) | mdpi.com |

| Derivatives with naphthyl radical | S. aureus, S. pneumoniae | Pronounced antimicrobial activity | |

| 3-(1,3,4-Oxadiazol-2-yl) derivatives | S. aureus (Gram-positive) | Good activity (MBC: 50–250 μg/ml) |

Antibacterial Mechanisms (e.g., DNA Gyrase Inhibition, Penicillin-Binding Proteins)

Quinazolin-4(3H)-one derivatives have demonstrated significant antibacterial activity through various mechanisms, most notably the inhibition of DNA gyrase and interference with penicillin-binding proteins (PBPs).

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial survival as it manages DNA supercoiling during replication. nih.gov Its subunit B (GyrB) is a prime target for the development of new antibiotics. nih.gov Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of DNA gyrase. For instance, novel hybrid compounds combining the quinazolin-4(3H)-one nucleus with hydrazone or pyrazole (B372694) moieties have been synthesized and shown to target the E. coli DNA gyrase enzyme effectively. nih.gov Some of these compounds exhibited potent inhibition with IC₅₀ values in the low micromolar range. nih.gov

In another study, computer-aided design led to the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel GyrB-targeted antibacterial agents. nih.gov One hit compound, in particular, was identified as a potent inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM, and further structural modifications yielded derivatives with even greater potency (IC₅₀ values of 0.31 µM and 0.28 µM). nih.gov These findings highlight the potential of the quinazolinone scaffold in developing new classes of antibiotics effective against resistant strains like MRSA. nih.gov

Penicillin-Binding Proteins (PBPs) Inhibition: Methicillin-resistant Staphylococcus aureus (MRSA) achieves its resistance to β-lactam antibiotics through the acquisition of PBP2a, a penicillin-binding protein that evades inhibition by these drugs. escholarship.orgnih.gov Research has revealed that quinazolin-4(3H)-one derivatives can act as non-β-lactam antibacterials that target cell wall biosynthesis by inhibiting PBP2a. escholarship.org These compounds bind to an allosteric site on PBP2a, which is distinct from the active site targeted by β-lactams. escholarship.orgnih.gov This allosteric binding induces a conformational change that opens the normally closed active site, allowing β-lactam antibiotics, such as piperacillin, to bind and exert their bactericidal effect. escholarship.org This synergistic action effectively resensitizes MRSA to antibiotics that were previously ineffective. escholarship.org

Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

Antifungal Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis Pathway Disruption)

The antifungal activity of quinazolin-4(3H)-one derivatives is often linked to the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The primary target for many azole antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key player in the ergosterol pathway. escholarship.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately impairs fungal cell growth. escholarship.org Researchers have designed and synthesized conjugates of 1,2,3-triazole and quinazolin-4(3H)-one with the hypothesis that they would act as ergosterol inhibitors. escholarship.org Studies confirmed that these conjugates could significantly disrupt the ergosterol biosynthetic pathway. escholarship.org A lead inhibitor from this series demonstrated a dose-dependent decrease in the total ergosterol content in Candida albicans, supporting the proposed mechanism of action through the inhibition of lanosterol 14α-demethylase. escholarship.org Other studies have also reported the antifungal activity of various 3-alkylquinazolin-4-one derivatives against several plant pathogenic fungi. mdpi.comnih.govcapes.gov.br

Table 2: Antifungal Activity of Selected Quinazolin-4(3H)-one Derivatives

Antiviral Activities and Proposed Mechanisms

The quinazolin-4(3H)-one scaffold has been identified as a promising base for the development of antiviral agents. nih.govnih.govresearchgate.net A variety of derivatives have been synthesized and tested against a wide range of viruses.

For example, a series of novel malonate derivatives containing the quinazolin-4(3H)-one moiety demonstrated good antiviral activities against the cucumber mosaic virus (CMV). nih.gov Certain compounds in this series exhibited excellent curative activities in vivo, with EC₅₀ values superior to those of commercial antiviral agents like Ningnanmycin and Ribavirin. nih.gov Interaction studies suggested that these compounds bind to the cucumber mosaic virus coat protein (CMV CP). nih.gov

Other research has focused on human pathogens. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were screened for activity against several respiratory and biodefense viruses. nih.gov One compound, 4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl) benzenesulphonamide, was found to inhibit the replication of the avian influenza (H5N1) virus. nih.gov Another derivative was moderately active against Venezuelan equine encephalitis (VEE) and Tacaribe viruses. nih.gov Furthermore, 2-phenyl-3-substituted quinazolin-4(3H)-ones have shown inhibitory effects on the replication of para influenza-3 virus, reovirus-1, Sindbis virus, and Coxsackie virus B4. researchgate.net

More recently, in the context of the COVID-19 pandemic, 2-aminoquinazolin-4-(3H)-one derivatives were investigated as potent inhibitors of SARS-CoV-2. mdpi.com One parent compound showed significant activity against the virus with an IC₅₀ of 0.23 μM in a Vero cell assay, and subsequent N-substituted derivatives were developed to improve pharmacokinetic properties while retaining antiviral potency. mdpi.com

Antitubercular Activity Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, necessitating the discovery of new therapeutic agents. researchgate.netgoogle.com Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.govresearchgate.netnih.govnih.gov

Several studies have reported the synthesis and evaluation of quinazolinone derivatives for their antimycobacterial activity. nih.govnih.govnih.gov In one study, a series of new quinazolin-4(3H)-one derivatives exhibited potent anti-mycobacterial activity with MIC values ranging from 2-16 μg/mL, along with low toxicity to mammalian Vero cells. nih.gov Another study found that a synthesized quinazolinone derivative showed an appreciable minimum inhibitory concentration of 6.49×10⁻³ μM/ml against Mycobacterium tuberculosis (H37Rv), which was more potent than the standard drugs ethambutol (B1671381) and ciprofloxacin. nih.gov

The proposed mechanism for some of these derivatives involves the inhibition of penicillin-binding proteins. Molecular modeling has suggested that certain quinazolinone derivatives can bind to a novel allosteric site on PonA1, a crucial PBP in M. tuberculosis, indicating a non-β-lactam mechanism of inhibition. This positions quinazolinones as strong candidates for developing novel therapies against multidrug-resistant tuberculosis.

Anti-inflammatory and Analgesic Activities

Quinazolin-4(3H)-one derivatives are well-documented for their anti-inflammatory and analgesic properties, which are primarily attributed to their ability to inhibit key enzymes and modulate signaling pathways involved in inflammation. mdpi.comnih.gov

Cyclooxygenase (COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. The COX-2 isoform is inducible and its expression is elevated at sites of inflammation. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

Numerous quinazolin-4(3H)-one derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov For example, novel quinazolinones conjugated with ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) were designed to enhance COX-2 selectivity. nih.gov These series demonstrated superior COX-2 selectivity compared to celecoxib, a known COX-2 inhibitor. nih.gov Molecular docking studies have been used to screen 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide (B165840) moiety, a feature known to be essential for optimal COX-2 inhibitory potency. nih.gov These computational studies confirmed that the derivatives could bind effectively within the COX-2 active site. nih.gov Further research has shown that certain quinazolinones effectively block LPS-induced COX-2 gene expression, often through the inhibition of the NF-κB pathway. nih.gov

Toll-like Receptor 4 (TLR4) Signaling Pathway Modulation

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and triggers inflammatory signaling cascades, primarily through the NF-κB pathway. nih.govresearchgate.netnih.gov Modulation of this pathway presents a therapeutic target for controlling inflammation.

Substituted 4-aminoquinazolines have been identified as small molecule activators of the TLR4/MD2 complex, leading to the production of NF-κB-associated cytokines. researchgate.net Computational models suggest these compounds bind to the MD-2 accessory protein within the TLR4/MD-2 complex. researchgate.net Conversely, other quinazoline derivatives have been investigated for their ability to suppress TLR4 signaling. For instance, some derivatives have been shown to attenuate LPS-induced production of inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophages. nih.govmdpi.com One study on a quinazoline-2,4(1H,3H)-dione derivative demonstrated that it could alleviate LPS-induced acute lung injury by inhibiting neutrophil infiltration and edema, suggesting a potent anti-inflammatory effect mediated through the modulation of inflammatory signaling pathways potentially linked to TLR4. nih.govmdpi.com

Table 3: List of Mentioned Compounds

Regulation of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Quinazolin-4(3H)-one derivatives have been investigated for their potential to modulate key inflammatory mediators, such as nitric oxide (NO) and prostaglandin E2 (PGE2). Certain quinazolidine derivatives have been shown to inhibit the formation of nitrite, a stable oxidation product of nitric oxide, in a dose-dependent manner in murine macrophage cell lines. nih.gov This effect was attributed to the suppression of inducible nitric oxide synthase (NOS II) mRNA and protein expression, rather than direct inhibition of the enzyme's activity. nih.gov Interestingly, these compounds demonstrated selectivity, as they did not suppress NOS II mRNA in rat vascular smooth muscle cells. nih.gov

In the context of prostaglandins, a series of 4-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity, specifically their ability to reduce the production of PGE2. In an experimental model of ocular inflammation, all tested compounds were found to lower PGE2 production. nih.gov Notably, 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one and 3-cyclohexyl-quinazolin-4(3H)-one were the most potent compounds, significantly reducing PGE2 levels more effectively than the reference drug, tolmetin. nih.gov

| Compound Class | Mediator | Effect | Mechanism |

| Quinazolidine derivatives | Nitric Oxide (Nitrite) | Suppression | Inhibition of NOS II gene expression |

| 4-Quinazolinone derivatives | Prostaglandin E2 | Reduction | Not specified |

Neuropharmacological Activities

Gamma-Aminobutyric Acid Type A (GABAa) Receptor Modulation

The neuropharmacological effects of quinazolin-4(3H)-one derivatives have been linked to their interaction with the gamma-aminobutyric acid type A (GABAa) receptor, a key player in mediating inhibitory neurotransmission in the central nervous system (CNS). Molecular docking studies have been employed to investigate the binding potential of various quinazolin-4(3H)-one derivatives to the GABAa receptor.

One study used computational simulations to dock twenty different 3-disubstituted-4(3H)-quinazolinone derivatives into the GABAa receptor protein structure (PDB code 4cof). The results indicated that all the tested derivatives exhibited a higher docking score compared to diazepam, a well-known GABAa receptor modulator, suggesting a stronger binding affinity for the target receptor. ijpsdronline.com This enhanced binding potential suggests that these compounds could be potent GABAergic molecules. ijpsdronline.com Another molecular docking study on 3-alkyl/aryl-2-alkyl-quinazolin-4-ones also identified a compound with a high affinity for the active site of the human GABAa receptor. nih.gov

CNS Depressant Activities (General Mechanistic Studies)

The CNS depressant activities of quinazolin-4(3H)-one derivatives are largely attributed to their modulation of the GABAa receptor. By enhancing the action of GABA, the primary inhibitory neurotransmitter in the brain, these compounds can produce sedative and anxiolytic effects. ijpsdronline.comnih.gov The potentiation of GABAergic inhibition leads to a general dampening of neuronal excitability, which is a hallmark of CNS depressant action. While the precise and comprehensive mechanisms for all quinazolinone derivatives are not fully elucidated, their interaction with the GABAa receptor remains a central hypothesis for their CNS depressant effects. ijpsdronline.com

Specific Enzyme Inhibition Studies

Tyrosinase Inhibition and Mechanistic Characterization

Quinazolin-4(3H)-one derivatives have emerged as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of these derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. mdpi.com One particular compound, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), synthesized from natural citral, demonstrated an IC50 value of 103 ± 2 μM. mdpi.comnih.gov

Further mechanistic studies revealed that Q1 acts as a mixed-type and reversible inhibitor of tyrosinase, with determined K_I and K_IS inhibition constants of 117.07 μM and 423.63 μM, respectively. mdpi.comnih.gov Fluorescence quenching experiments indicated that Q1 could interact not only with the tyrosinase enzyme but also with its substrates, tyrosine and L-DOPA. Molecular docking studies suggested that the binding of Q1 to tyrosinase is facilitated by hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | Mushroom Tyrosinase | 103 ± 2 | Mixed-type, Reversible |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is another enzyme target for which quinazolin-4(3H)-one derivatives have shown significant inhibitory activity. DHFR plays a crucial role in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer agents.

Several studies have focused on 2-substituted-mercapto-quinazolin-4(3H)-one analogues as DHFR inhibitors. benthamdirect.comnih.gov One review highlighted that specific structural modifications to this class of compounds could lead to potent DHFR inhibition, with some derivatives being 4-8 times more active than methotrexate, a well-known DHFR inhibitor. benthamdirect.comnih.gov In another study, two series of quinazolinone derivatives were designed and synthesized as DHFR inhibitors. nih.gov Compound 3d from this series showed potent inhibitory activity against Staphylococcus aureus DHFR (SaDHFR) with an IC50 of 0.769 ± 0.04 μM. Compound 3e was found to be a potent inhibitor of Escherichia coli DHFR (EcDHFR) with an IC50 of 0.158 ± 0.01 μM and also inhibited human DHFR with an IC50 of 0.527 ± 0.028 µM. nih.gov

| Compound | Target Enzyme | IC50 (μM) |

| Compound 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 |

| Compound 3e | Escherichia coli DHFR | 0.158 ± 0.01 |

| Compound 3e | Human DHFR | 0.527 ± 0.028 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Extensive searches of scientific literature and research databases did not yield any specific studies or data regarding the inhibitory activity of 3-(2-Propynyl)quinazolin-4(3H)-one or its derivatives on Protein Tyrosine Phosphatase 1B (PTP1B). The current body of published research on the pharmacological activities of the quinazolin-4(3H)-one scaffold focuses on a variety of other biological targets.

Investigations into the therapeutic potential of quinazolin-4(3H)-one derivatives have revealed their activity as inhibitors of several enzymes, though PTP1B is not among them. For instance, various analogs of quinazolin-4(3H)-one have been synthesized and evaluated for their inhibitory effects on enzymes such as:

Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov

Metabolic Enzymes: Such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and α-Glycosidase. bezmialem.edu.tr

Soluble Epoxide Hydrolase (sEH): A target for managing hypertension and inflammation.

While PTP1B is a critical enzyme in the regulation of insulin (B600854) signaling pathways and is a validated target for the development of therapeutics for type 2 diabetes and obesity, the available literature does not indicate that derivatives of the quinazolin-4(3H)-one core have been explored for this purpose. Research on PTP1B inhibitors has instead focused on other chemical scaffolds.

Therefore, at present, there are no detailed research findings, data tables, or mechanistic investigations to report for this compound or any related quinazolin-4(3H)-one derivatives in the context of PTP1B inhibition.

Structure Activity Relationship Sar Investigations of 3 2 Propynyl Quinazolin 4 3h One and Structural Analogues

Conformational and Electronic Impact of the 3-(2-Propynyl) Group on Bioactivity

The 3-(2-propynyl) group, also known as a propargyl group, imparts unique conformational and electronic characteristics to the quinazolin-4(3H)-one scaffold that are pivotal for its bioactivity. The alkyne functionality introduces a rigid, linear geometry, which can significantly influence the molecule's orientation within a receptor binding pocket. This linearity can be crucial for accessing specific, narrow channels or for establishing precise interactions with amino acid residues.

Influence of Substituents at Position 3 on Target Affinity and Selectivity

Position 3 of the quinazolin-4(3H)-one ring is a key site for modification, and the nature of the substituent at this position profoundly impacts target affinity and selectivity. Structure-activity relationship studies have consistently shown that this position is critical for the pharmacological activity of quinazolinone derivatives. sigmaaldrich.com The introduction of different heterocyclic moieties at position 3 has been suggested to enhance activity. mdpi.com

For instance, in the context of antibacterial agents, variations at position 3 have been shown to significantly alter the minimum inhibitory concentration (MIC) against various bacterial strains. openmedicinalchemistryjournal.com The size, lipophilicity, and hydrogen bonding capacity of the substituent at N-3 are all critical determinants of bioactivity. The replacement of the propynyl (B12738560) group with other moieties, such as substituted phenyl rings or various alkyl and aryl groups, allows for the fine-tuning of the compound's pharmacological profile. sigmaaldrich.comnih.gov For example, the presence of a substituted aromatic ring at this position is often considered essential for antimicrobial activities. nih.gov

Role of Substitutions at Position 2 on the Quinazolinone Scaffold in Modulating Activity

Substitutions at the 2-position of the quinazolinone scaffold are instrumental in modulating the biological activity of this class of compounds. Research has demonstrated that introducing various substituents at this position can lead to a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. nih.govacs.org The nature of the substituent at C-2, whether it be an aryl, alkyl, or other functional group, can influence the molecule's interaction with specific biological targets. nih.govopenmedicinalchemistryjournal.com

For example, the presence of a substituted phenyl or naphthyl ring at position 2 has been explored for its antiproliferative activities. acs.orgbohrium.com In some cases, a methyl or thiol group at this position is considered essential for antimicrobial activity. nih.gov The electronic properties of the substituent at position 2 can also play a significant role; for instance, electron-donating groups at the para position of a phenyl ring at C-2 were found to decrease the inhibitory potential against dihydrofolate reductase (DHFR). epstem.net

| Compound | Substitution at C-2 | Observed Activity | Reference |

|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | Phenyl | Anticancer properties | bohrium.com |

| 2-(Chloromethyl)-3-(substituted)-quinazolin-4(3H)-one | Chloromethyl | Antimicrobial activity | nih.gov |

| 2-Substituted quinazolin-4(3H)-ones with dithiocarbamate (B8719985) side chain | Dithiocarbamate side chain | Antitumor agents | researchgate.net |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 2,3-dihydroxyphenyl | Potent antioxidant with metal-chelating properties | nih.gov |

Effects of Benzene (B151609) Ring Modifications (e.g., positions 6 and 7) on Pharmacological Profiles

Modifications to the benzene ring of the quinazolinone scaffold, particularly at positions 6 and 7, have been shown to significantly affect the pharmacological profiles of these compounds. The introduction of various substituents at these positions can alter the electronic properties, solubility, and steric profile of the molecule, thereby influencing its interaction with biological targets.

For instance, in the development of tyrosine kinase inhibitors, substitutions at the C-6 and C-7 positions with groups like methoxy (B1213986) are crucial for potent EGFR inhibitory activity. tandfonline.com Similarly, the presence of a chlorine atom at position 7 has been found to favor anticonvulsant activity. mdpi.com Halogenation at positions 6 and 8 has also been reported to improve antimicrobial activities. nih.gov These findings underscore the importance of the substitution pattern on the benzene ring for tailoring the desired pharmacological response.

| Position | Substituent | Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| 6, 7 | Methoxy groups | Potent EGFR inhibitory activity | tandfonline.com |

| 7 | Chlorine | Favorable for anticonvulsant activity | mdpi.com |

| 6, 8 | Halogen (e.g., Iodine) | Improved antimicrobial activity | nih.gov |

| 6, 8 | Di-fluoro | Increased cytotoxicity in cancer cell lines | nih.gov |

Exploration of Molecular Hybridization Strategies Involving the Quinazolin-4(3H)-one Scaffold and the Propynyl Moiety

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been effectively employed with the quinazolin-4(3H)-one scaffold to develop novel therapeutic agents. nih.gov The propynyl moiety, with its reactive terminal alkyne, is particularly amenable to such strategies, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form triazoles.

This approach allows for the linkage of the quinazolinone core to another biologically active molecule, potentially leading to compounds with dual modes of action or improved pharmacokinetic properties. For example, quinazolinone-triazole hybrids have been synthesized and evaluated for their anti-tubercular activity. epstem.net In these hybrids, the triazole ring, formed from the propynyl group, acts as a linker and can also participate in binding interactions with the target enzyme. This strategy of molecular hybridization opens up vast possibilities for creating diverse chemical libraries based on the 3-(2-propynyl)quinazolin-4(3H)-one template for the discovery of new and potent therapeutic agents.

Computational Chemistry and Molecular Modeling Applications in Quinazolin 4 3h One Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding drug-receptor interactions and for virtual screening of compound libraries.

Elucidation of Inhibitory Mechanisms via Binding Analysis

By analyzing the binding modes predicted by molecular docking, researchers can elucidate the mechanisms by which quinazolin-4(3H)-one derivatives inhibit their targets. For example, the interaction of quinazolin-4(3H)-one derivatives with the DFG motif residues in the ATP-binding site of EGFR kinase suggests a mechanism for inhibiting its active form. nih.gov The ability to form hydrogen bonds and engage in hydrophobic and electrostatic interactions with key amino acid residues within the active site is a recurring theme in the inhibitory action of these compounds against various kinases. nih.govrsc.org This detailed understanding of binding interactions is crucial for the rational design of new inhibitors with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activities

QSAR models have been successfully developed for quinazolin-4(3H)-one derivatives to predict their biological activities, such as their inhibitory effects on EGFR. nih.govunar.ac.id These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. researchgate.netresearchgate.net The statistical robustness of these models is crucial, and various validation techniques are employed to ensure their predictive power. nih.govresearchgate.net

Application of 3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. nih.govunar.ac.idnih.gov These methods generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.govnih.gov For quinazolin-4(3H)-one derivatives, 3D-QSAR studies have been instrumental in identifying the key steric, electrostatic, and hydrophobic features that govern their inhibitory potency against targets like EGFR. nih.govunar.ac.id The alignment of the molecules, a critical step in 3D-QSAR, is often guided by the quinazolin-4-one scaffold. nih.govunar.ac.id

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide insights into the stability of ligand-protein complexes and the dynamics of binding interactions.

For quinazolin-4(3H)-one derivatives, MD simulations have been used to assess the stability of their complexes with various protein targets, including kinases and DNA gyrase. abap.co.innih.gov These simulations can reveal fluctuations in the protein structure upon ligand binding and the persistence of key interactions, such as hydrogen bonds, over the simulation period. researchgate.netnih.govbezmialem.edu.tr The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. researchgate.netabap.co.innih.gov By providing a dynamic view of the ligand-receptor interactions, MD simulations complement the static picture provided by molecular docking and contribute to a more comprehensive understanding of the binding process. rsc.org

Assessment of Ligand-Protein Complex Stability and Dynamics

A critical step in evaluating a potential drug candidate is to understand the stability and dynamics of its complex with the target protein. Molecular Dynamics (MD) simulations are a primary computational tool used for this purpose. nih.govnih.gov By simulating the motions of atoms in the complex over time, researchers can assess the stability of the ligand within the protein's binding pocket and observe the persistence of key interactions. nih.gov

For a compound like 3-(2-Propynyl)quinazolin-4(3H)-one, MD simulations would be initiated after an initial molecular docking study predicts a favorable binding pose with a target protein, for instance, a protein kinase like Epidermal Growth Factor Receptor (EGFR) or a matrix metalloproteinase (MMP). nih.govnih.gov The simulation would track the conformational dynamics of the complex, providing metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual amino acid residues. High RMSF values in certain regions, such as loops, are expected due to their inherent flexibility, while low fluctuations in the binding site residues interacting with the ligand suggest stable and consistent interactions. researchgate.net

The stability of the ligand-protein complex is often quantified by calculating the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov This calculation provides an estimate of the strength of the association between the ligand and the protein. Representative data from studies on other quinazolinone derivatives illustrate the typical outputs of such analyses.

Table 1: Example Molecular Dynamics and Binding Energy Data for Quinazolinone-Target Complexes

| Ligand-Protein Complex | Mean RMSD (Å) | Key Interacting Residues | Binding Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Quinazolinone Derivative 1 - VEGFR2 | 2.1 | Cys919, Asp1046 | -12.407 nih.gov |

| Quinazolinone Derivative 2 - p38α MAPK | 2.5 | Met109, Gly110 | -11.28 citeab.com |

| Quinazolinone Derivative 3 - EGFR | 1.8 | Met793, Gly796 | -10.359 nih.gov |

This table presents hypothetical and literature-derived example data to illustrate the metrics used in assessing complex stability. Values are representative of findings in quinazolinone research. nih.govciteab.com

Investigation of Conformational Changes Upon Ligand Binding

Ligand binding is not a simple "lock and key" event; it often involves mutual conformational adjustments in both the ligand and the protein, a concept known as "induced fit". Proteins exist as an ensemble of conformations, and a ligand may selectively bind to and stabilize a specific conformation, shifting the equilibrium. biorxiv.org Understanding these changes is crucial as they are fundamental to biological function and signal transduction. biorxiv.org

For this compound, computational studies would investigate how its binding influences the three-dimensional structure of its target protein. MD simulations are again the primary tool for this investigation. By comparing simulations of the protein with and without the ligand bound (apo vs. holo form), researchers can identify significant conformational shifts. biorxiv.org For example, the binding of a quinazolinone inhibitor to a kinase might induce the movement of a key regulatory loop, such as the activation loop, locking the enzyme in an inactive state. nih.gov Analysis of the simulation trajectories can reveal changes in the relative orientation of protein domains or subtle shifts in the positions of key amino acid side chains in the active site. nih.govnih.gov These conformational rearrangements can explain the mechanism of inhibition and provide insights for designing more potent and selective molecules. nih.gov

In Silico Screening and Virtual Library Design for Novel Quinazolinone Compounds

Computational methods enable the rapid screening of vast chemical libraries to identify promising new compounds based on the quinazolinone scaffold. This process, known as virtual screening, is significantly faster and more cost-effective than traditional high-throughput screening (HTS). frontiersin.org

Starting with a validated target structure, a virtual library can be designed around the this compound core. This involves creating a combinatorial library of virtual compounds by systematically modifying the core structure with various functional groups at different positions. amazonaws.com These virtual libraries can contain thousands or even millions of compounds. chemrxiv.org

The library is then screened using molecular docking programs like AutoDock or PyRx. nih.govnih.gov Each compound in the library is docked into the binding site of the target protein, and a scoring function estimates its binding affinity. citeab.com Compounds with the best docking scores, indicating a high predicted affinity, are selected as "hits" for further investigation. amazonaws.comnih.gov

These hits can be further filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using tools like admetSAR or SwissADME to ensure they possess drug-like characteristics. nih.govfrontiersin.org This multi-step in silico process efficiently narrows down a massive virtual library to a manageable number of promising candidates for chemical synthesis and biological testing. nih.govamazonaws.com

Cheminformatics Approaches for Structural Diversity Analysis and Lead Optimization

Cheminformatics applies computational methods to analyze and manage large sets of chemical data, providing crucial insights for drug discovery. frontiersin.org For a series of compounds derived from the this compound scaffold, cheminformatics tools are essential for analyzing structural diversity and guiding lead optimization. nih.gov

Structural Diversity Analysis: When developing a library of quinazolinone analogs, it is important to ensure broad coverage of chemical space. Cheminformatics techniques, such as molecular fingerprinting and clustering algorithms, can be used to quantify the structural diversity of the library. This ensures that the synthesized compounds are not redundant and explore a wide range of chemical properties, increasing the chances of finding novel structure-activity relationships (SAR). nih.gov

Lead Optimization: Once initial hits are identified, the goal is to optimize them into lead compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics approach used in this phase. nih.govnih.gov QSAR models establish a mathematical correlation between the chemical structures of the quinazolinone derivatives and their biological activity. frontiersin.org

For example, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. nih.gov These models generate contour maps that highlight regions around the quinazolinone scaffold where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease activity. nih.gov This provides clear, visual guidance for medicinal chemists to rationally design the next generation of compounds, such as modifying the propynyl (B12738560) group or substituting other positions on the quinazoline (B50416) ring of this compound for enhanced biological effect. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Diproqualone |

| Olaparib |

| Paclitaxel |

| Rofecoxib |

| RVX-208 |

| S-adenosylhomocysteine |

| Sorafenib |

| 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one |

| 3,5-dimethoxyaniline |

| 6-bromoanthranilic acid |

| Acetic anhydride (B1165640) |

| Ethyl glycinate (B8599266) HCl |

| Hydrazine hydrate |

| Indomethacin |

| Methyl anthranilate |

| Oxalyl chloride |

| Potassium dithiocarbazate |

| Thioamide |

| Amide |

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one |

| 5-methyl-1H-imidazole |

| Pranlukast |

| L-glutamate |

| L-arginine |

| Doxorubicin |

| SB 202190 |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one |

| Ciprofloxacin |

| N-(2-amino-4-(phenylamino) quinazolin-6-yl)-4-nitrobenzamide |

| N6-benzyl-N4-p-methylphenyl quinazoline-2,4,6-triamine |

| 3-(amino thiazolyl)quinolone |

| Methyldopa |

| Chloranilic acid |

| o-chloranil |

| Dichlorodicyanobenzoquinone |

| Cytarabine |

| Clofarabine |

| Diazepam |

| 2-methyl-4H-3,1-benzoxazin-4-one |

| 3-amino-2-methylquinazolin-4(3H)-one |

| Phthalic anhydride |

| Phenyl isothiocyanate |

| Potassium cyanate |

| Pyrazole (B372694) carbaldehyde |

Future Research Directions and Translational Perspectives for 3 2 Propynyl Quinazolin 4 3h One

Identification of Novel Biological Targets for Quinazolin-4(3H)-one Scaffolds

The quinazolinone framework is recognized for its ability to interact with a diverse set of biological targets, a characteristic that underpins its broad therapeutic potential. acs.orgnih.gov A primary future objective for 3-(2-propynyl)quinazolin-4(3H)-one is the systematic exploration and identification of novel molecular targets. Given the established activities of related quinazolinone compounds, several key areas present fertile ground for investigation.

Many existing quinazolinone derivatives are potent protein kinase inhibitors. nih.govmdpi.com This includes targeting well-known cancer-associated kinases such as:

Epidermal Growth Factor Receptor (EGFR) : A key target in non-small cell lung cancer, where drugs like gefitinib (B1684475) and erlotinib (B232), both featuring the quinazoline (B50416) core, have been clinically successful. mdpi.commdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR) : Crucial for angiogenesis, the process of new blood vessel formation that feeds tumors. mdpi.commdpi.com Quinazoline derivatives have been designed as potent VEGFR inhibitors. theglobalhealthinquirer.org

Cyclin-Dependent Kinases (CDKs) : A family of enzymes that regulate the cell cycle. A novel family of quinazolinones was identified as allosteric inhibitors of CDK5, suggesting a new avenue for targeting cancers like glioblastoma. researchgate.net

Beyond the well-trodden path of kinase inhibition, research indicates that the quinazolinone scaffold can be directed toward other critical cellular machinery. Investigations have revealed derivatives that act as inhibitors of tubulin polymerization, a mechanism central to mitosis and a validated anticancer strategy. nih.govnih.gov Other identified targets for this class of compounds include Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, and histone deacetylases (HDACs), which are crucial epigenetic modulators. mdpi.comnih.gov In the realm of infectious diseases, quinazolinones have been found to target bacterial DNA gyrase, presenting an opportunity for developing new antimicrobial agents. escholarship.org

The presence of the 2-propynyl group on this compound provides a unique chemical handle for activity-based protein profiling and chemoproteomics to identify its direct binding partners within the cell, potentially uncovering entirely new mechanisms of action.

Development of Targeted Delivery Systems for Quinazolinone Derivatives

While the intrinsic properties of a drug molecule are paramount, its efficacy can be dramatically enhanced through advanced delivery systems that ensure it reaches the target tissue in sufficient concentration while minimizing systemic exposure. For a compound like this compound, the development of targeted delivery systems is a critical translational step.

Nanoparticle-Based Delivery: Nanocarriers offer a promising strategy for improving the therapeutic index of anticancer agents. researchgate.net Liposomal formulations, for instance, can encapsulate drug molecules, altering their pharmacokinetic profile and enabling passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. A notable example is the development of a systemically administered liposomal formulation for GMC-5-193, a novel antimicrotubule quinazolinone analogue. This targeted nanoimmunocomplex enhanced the drug's anticancer activity, decreasing its IC50 value by three- to four-fold in human prostate and other cancer cells compared to the free drug.

Prodrug Strategies: Another sophisticated approach is the design of prodrugs, which are inactive precursors that are converted into the active drug at the desired site of action. This strategy can be used to overcome issues of poor solubility or to target specific enzymes that are overexpressed in pathological tissues. Peptide-drug conjugates (PDCs) are an elegant example, where the drug is linked to a peptide that can target specific cell surface receptors or be cleaved by enzymes prevalent in the tumor microenvironment. Designing a prodrug of this compound could involve masking its active site or attaching a targeting moiety via a cleavable linker, offering a pathway to more precise and controlled drug release.

Strategies for Overcoming Drug Resistance through Structural Innovations

A major challenge in chemotherapy is the development of drug resistance. The quinazolinone scaffold offers significant opportunities for structural modifications to circumvent these resistance mechanisms.

A primary mechanism of resistance to first-generation EGFR inhibitors like gefitinib is the T790M mutation in the EGFR kinase domain. nih.govtheglobalhealthinquirer.org This has driven the development of second- and third-generation inhibitors, such as afatinib (B358) and dacomitinib, which are also based on the quinazoline structure but are designed to bind irreversibly or overcome the steric hindrance caused by the mutation. mdpi.com Future research on this compound could involve creating derivatives that covalently bind to their target via the reactive propargyl group, a strategy known to be effective against resistance.

Furthermore, molecular hybridization—combining the quinazolinone pharmacophore with other biologically active scaffolds—can create hybrid drugs with multiple mechanisms of action, potentially reducing the likelihood of resistance. Combining the quinazolinone core with a triazole moiety, for example, has been shown to produce compounds that can overcome drug resistance mechanisms in bacteria. Designing novel derivatives of this compound that incorporate different pharmacophores is a promising strategy to create more robust therapeutic agents.

Integration of Omics Data for Systems-Level Understanding of Compound Action

Modern drug discovery is increasingly reliant on a systems-level understanding of a compound's biological effects. The integration of large-scale "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a drug perturbs cellular networks.

For a compound like this compound, this approach can be transformative. For instance, proteomics can be used to comprehensively identify the proteins that interact with the drug. A label-free functional proteomics platform known as Drug Affinity Responsive Target Stability (DARTS) has been successfully used to identify subunits of the 26S proteasome as the biological targets of a specific bioactive 4-(3-H)-quinazolinone, confirming its role as a proteasome inhibitor.

By combining data from multiple omics platforms, researchers can build detailed models of the compound's mechanism of action, identify potential biomarkers for patient stratification, and predict off-target effects. This integrated strategy is essential for moving from a single-target view to a comprehensive understanding of the drug's impact on the entire biological system, which is crucial for its successful clinical translation.

Design of Multi-Targeting Agents Based on the Quinazolinone Core

The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has spurred the development of multi-targeting agents. researchgate.net A single molecule designed to modulate multiple targets can offer superior efficacy and a lower propensity for resistance compared to single-target drugs or combination therapies. researchgate.net The quinazolinone scaffold is an ideal foundation for creating such agents. mdpi.com

Researchers have successfully designed quinazolinone derivatives that act as dual or multiple inhibitors of key cancer targets. Examples include:

Dual EGFR/c-Met Inhibitors : To overcome resistance in non-small cell lung cancer. nih.gov

Dual EGFR/VEGFR-2 Inhibitors : To simultaneously block tumor cell proliferation and angiogenesis. mdpi.com

Multi-kinase Inhibitors : Targeting a panel of kinases like CDK2, HER2, EGFR, and VEGFR2 with a single compound. mdpi.com

Triple EGFR/VEGFR-2/Topo II Inhibitors : Achieved by creating quinazoline-1,2,3-triazole hybrids.

The design principle often involves merging or linking different pharmacophores, each responsible for binding to a specific target. researchgate.net Given the versatility of the quinazolinone ring and the reactive nature of the propargyl group, this compound is an excellent starting point for the rational design of novel multi-targeting agents to treat complex multifactorial diseases.

Interactive Data Table: Biological Targets of Quinazolinone Scaffolds

Interactive Data Table: Strategies to Overcome Drug Resistance

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.